molecular formula C13H16BrNO4S B2520412 2-Bromo-5-[(2-methylpiperidin-1-yl)sulfonyl]benzoic acid CAS No. 37088-32-7

2-Bromo-5-[(2-methylpiperidin-1-yl)sulfonyl]benzoic acid

Cat. No.: B2520412
CAS No.: 37088-32-7
M. Wt: 362.24
InChI Key: RWQJTRRJITWTHF-UHFFFAOYSA-N
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Description

2-Bromo-5-[(2-methylpiperidin-1-yl)sulfonyl]benzoic acid is a brominated benzoic acid derivative featuring a 2-methylpiperidinylsulfonyl substituent at the 5-position. Its structural uniqueness lies in the combination of a bromine atom (electron-withdrawing) and a piperidine-based sulfonyl group (bulky and basic), which influence its reactivity, solubility, and intermolecular interactions. Notably, commercial availability of this compound has been discontinued (as of 2025), as indicated by CymitQuimica’s product listings .

Properties

IUPAC Name

2-bromo-5-(2-methylpiperidin-1-yl)sulfonylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO4S/c1-9-4-2-3-7-15(9)20(18,19)10-5-6-12(14)11(8-10)13(16)17/h5-6,8-9H,2-4,7H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWQJTRRJITWTHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1S(=O)(=O)C2=CC(=C(C=C2)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of bromine or a brominating agent, a sulfonyl chloride, and a piperidine derivative under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and sulfonylation processes, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-[(2-methylpiperidin-1-yl)sulfonyl]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, thiols, and alcohols.

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, nickel, and copper complexes.

Major Products Formed

The major products formed from these reactions include substituted benzoic acids, sulfoxides, sulfones, and various coupled aromatic compounds .

Scientific Research Applications

2-Bromo-5-[(2-methylpiperidin-1-yl)sulfonyl]benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Bromo-5-[(2-methylpiperidin-1-yl)sulfonyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and sulfonyl groups play a crucial role in binding to these targets, leading to inhibition or modulation of their activity. The piperidine ring enhances the compound’s stability and bioavailability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs differing in sulfonyl substituents, aromatic substitution patterns, or functional groups.

Sulfonyl Group Variants

a. 2-Bromo-5-(N,N-dimethylsulfamoyl)benzoic acid (CAS 3285-51-6)

  • Structure: Replaces the 2-methylpiperidinylsulfonyl group with a dimethylaminosulfonyl moiety.
  • Molecular Formula: C₉H₁₀BrNO₄S .
  • Reduced basicity due to the absence of a piperidine ring, which may alter interactions in biological systems.

b. 2-Methoxy-5-[(4-methylpiperidin-1-yl)sulfonyl]benzoic Acid

  • Structure : Substitutes bromine with a methoxy group and uses 4-methylpiperidinylsulfonyl instead of 2-methylpiperidinylsulfonyl.
  • Key Differences :
    • Methoxy (electron-donating) vs. bromine (electron-withdrawing) alters electronic properties, affecting acidity (pKa) and reaction kinetics.
    • 4-Methylpiperidinyl vs. 2-methylpiperidinyl introduces conformational differences, impacting steric effects and hydrogen-bonding capabilities .
Positional and Functional Isomers

a. 4-[(4-Bromophenyl)sulfonyl]benzoic Acid Derivatives

  • Structure : Features a bromophenylsulfonyl group at the 4-position instead of a piperidinylsulfonyl group at the 5-position.
  • Synthesis : Prepared via multistep routes involving sulfonylation of benzoic acid precursors .
  • UV-Vis spectral data (λmax ~270–310 nm) suggest distinct π→π* transitions compared to piperidinylsulfonyl analogs .

b. Bromo-Fluoro-Methylbenzoic Acids (e.g., CAS 1003709-54-3)

  • Structure : Bromo-fluoro-methyl substitutions at positions 2, 4, or 5, lacking the sulfonyl group.
  • Key Differences :
    • Absence of sulfonamide reduces hydrogen-bonding capacity and molecular weight.
    • Fluorine substitution introduces electronegativity, affecting electronic distribution and metabolic stability .
Perfluorinated Sulfonyl Benzoic Acids
  • Examples : Tetrachloro-perfluorobutylsulfonyl benzoic acid salts (e.g., CAS 68568-54-7).
  • Key Differences :
    • Perfluorinated chains confer extreme hydrophobicity and chemical inertness, contrasting with the hydrophilic piperidinyl group.
    • Environmental persistence and bioaccumulation risks are significant for perfluorinated derivatives .

Critical Analysis of Research Findings

  • Synthetic Accessibility : The discontinued status of the target compound contrasts with the active production of analogs like 2-methoxy-5-piperidinylsulfonyl derivatives , suggesting synthesis challenges (e.g., piperidinylsulfonyl coupling efficiency).
  • Biological Relevance: Sulfonamide groups in analogs (e.g., dimethylsulfamoyl ) are known to enhance binding to enzymes like carbonic anhydrases, but the bulky 2-methylpiperidinyl group may limit target engagement.
  • Spectroscopic Trends: UV-Vis data for bromophenylsulfonyl derivatives indicate redshifted absorption compared to non-aromatic sulfonamides, useful for analytical identification.

Biological Activity

2-Bromo-5-[(2-methylpiperidin-1-yl)sulfonyl]benzoic acid, with the CAS number 37088-32-7, is a compound that has garnered attention for its potential biological activities. This article explores its molecular characteristics, biological effects, and relevant research findings.

The molecular formula for 2-Bromo-5-[(2-methylpiperidin-1-yl)sulfonyl]benzoic acid is C13H16BrNO4S, with a molecular weight of 362.24 g/mol. The compound features a sulfonyl group attached to a benzoic acid derivative, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC13H16BrNO4S
Molecular Weight362.24 g/mol
Boiling Point498.9 ± 55.0 °C
Density1.551 ± 0.06 g/cm³
pKa2.49 ± 0.10

The compound's biological activity is primarily attributed to its ability to interact with various protein targets involved in cell signaling and apoptosis. Research indicates that it may function as an inhibitor of certain anti-apoptotic proteins, similar to other compounds in the benzoic acid class that target the Bcl-2 family proteins.

Case Studies and Research Findings

  • Inhibition of Anti-apoptotic Proteins : A study focused on the design of benzoic acid derivatives found that compounds with similar structures effectively bind to Mcl-1 and Bfl-1 proteins, which are crucial in cancer cell survival. The binding affinities of these compounds were significantly improved compared to traditional inhibitors, suggesting that 2-bromo derivatives could exhibit similar properties .
  • Cell Viability Assays : In vitro studies demonstrated that the compound could induce apoptosis in cancer cell lines dependent on Mcl-1 and Bfl-1 for survival. This was evidenced by decreased cell viability and increased markers of apoptosis when treated with the compound .
  • Selectivity Profile : The selectivity of the compound for Mcl-1 over other anti-apoptotic proteins like Bcl-2 and Bcl-xL was highlighted in comparative studies, indicating its potential as a targeted therapy for cancers where these proteins are overexpressed .

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